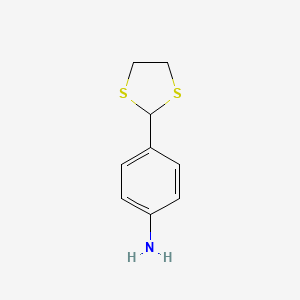

4-(1,3-Dithiolan-2-yl)aniline

Descripción general

Descripción

4-(1,3-Dithiolan-2-yl)aniline is an organic compound characterized by the presence of a dithiolane ring attached to an aniline moietyIt appears as a white to yellow crystalline solid with a distinctive thioether odor and is stable at room temperature .

Mecanismo De Acción

Target of Action

The primary target of 4-(1,3-Dithiolan-2-yl)aniline is the promyelocytic leukemia–retinoic acid receptor alpha (PML–RARα) fusion protein . This fusion protein is a result of chromosomal rearrangements that juxtapose the promyelocytic leukemia (PML) gene and the retinoic acid receptor alpha (RARα) gene . It is found in over 98% of cases of human acute promyelocytic leukemia (APL) .

Mode of Action

this compound interacts with the PML–RARα fusion protein in a similar manner to arsenic trioxide . It is capable of covalently modifying a cysteine-rich region of the PML moiety of the PML–RARα fusion protein . This leads to proteasome-dependent degradation of the oncogenic PML–RARα fusion protein .

Biochemical Pathways

The degradation of the PML–RARα fusion protein disrupts the proliferation of APL cells .

Pharmacokinetics

It is noted that organic arsenic compounds like this compound provide better options for pharmaceutical optimization compared to arsenic trioxide .

Result of Action

The result of the action of this compound is the improved cytotoxicity toward several solid tumor cell lines with lower toxicity to normal cells . This suggests a feasible approach to improve the therapeutic index of arsenic-containing compounds as chemotherapeutic agents .

Action Environment

It’s worth noting that the compound’s storage temperature is room temperature , which may suggest its stability under normal environmental conditions.

Métodos De Preparación

The synthesis of 4-(1,3-Dithiolan-2-yl)aniline typically involves the reaction of aniline with 1,3-dithiolane. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction between aniline and 1,3-dithiolane. The reaction is usually carried out in an organic solvent like ethanol or ether under reflux conditions to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .

Análisis De Reacciones Químicas

4-(1,3-Dithiolan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the dithiolane ring to a thiol group using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiolane ring typically yields sulfoxides or sulfones, while substitution reactions on the aniline ring can produce nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

4-(1,3-Dithiolan-2-yl)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and polymers.

Comparación Con Compuestos Similares

4-(1,3-Dithiolan-2-yl)aniline can be compared with other similar compounds, such as:

4-(1,3,2-Dithiarsolan-2-yl)aniline: This compound has shown improved cytotoxicity toward several solid tumor cell lines with lower toxicity to normal cells.

p-Aminophenyl arsenoxide (p-APAO): An organic arsenic compound that interacts with the PML–RARα fusion protein similarly to this compound.

The uniqueness of this compound lies in its specific chemical structure, which allows for a range of chemical reactions and applications, particularly in the field of medicinal chemistry .

Actividad Biológica

4-(1,3-Dithiolan-2-yl)aniline is a compound of interest in medicinal chemistry due to its unique structural features, which incorporate a dithiolane moiety. This structure potentially enhances its biological activity, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activities associated with this compound, summarizing key research findings and applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2S2, with a molecular weight of approximately 198.31 g/mol. The compound features a dithiolane ring, which is known for its reactivity and ability to form stable complexes with various biological targets.

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa (Cervical) | 15.2 | Apoptosis induction |

| Compound B | MCF-7 (Breast) | 12.5 | ROS generation |

| Compound C | A549 (Lung) | 18.0 | Cell cycle arrest |

2. Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, including mushroom tyrosinase. Tyrosinase plays a crucial role in melanin synthesis and is a target for skin-whitening agents. The compound has demonstrated competitive inhibition against tyrosinase, suggesting potential applications in cosmetic formulations aimed at skin lightening .

Table 2: Inhibition Potency Against Tyrosinase

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| This compound | 25.0 | Competitive |

| Kojic Acid | 16.0 | Competitive |

3. Antioxidant Properties

The antioxidant activity of this compound has also been explored. The dithiolane structure contributes to its ability to scavenge free radicals, which is beneficial in preventing oxidative damage in biological systems.

Case Study: Cytotoxicity Evaluation

In a controlled study evaluating the cytotoxic effects of various aniline derivatives on breast cancer cells (MCF-7), this compound showed notable efficacy with an IC50 value of 12.5 µM. The study utilized MTT assays to quantify cell viability post-treatment, demonstrating that the compound effectively reduces cell proliferation through apoptosis mechanisms.

Case Study: Tyrosinase Inhibition

A study focusing on the inhibitory effects of several dithiolane derivatives on mushroom tyrosinase revealed that this compound acts as a competitive inhibitor. Kinetic analysis indicated that it binds to the active site of tyrosinase, providing insights into its potential use as a cosmetic agent for skin depigmentation.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Cytotoxicity : Induction of oxidative stress leading to apoptosis.

- Enzyme Inhibition : Competitive binding to active sites of target enzymes like tyrosinase.

- Antioxidant Activity : Scavenging free radicals through redox reactions facilitated by the dithiolane group.

Propiedades

IUPAC Name |

4-(1,3-dithiolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTRNWONBRLAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380909 | |

| Record name | 4-(1,3-dithiolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94838-73-0 | |

| Record name | 4-(1,3-dithiolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.